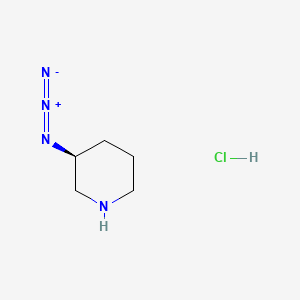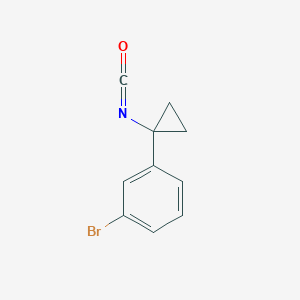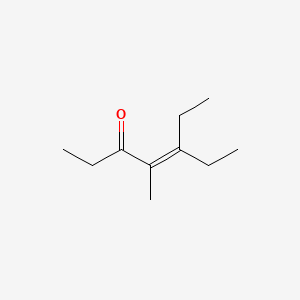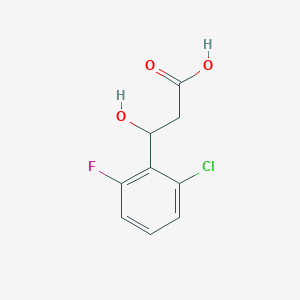
3-(2-Chloro-6-fluorophenyl)-3-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloro-6-fluorophenyl)-3-hydroxypropanoic acid is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with a hydroxypropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-fluorophenyl)-3-hydroxypropanoic acid typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with a suitable reagent to introduce the hydroxypropanoic acid group. One common method involves the use of a Grignard reagent, followed by oxidation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chloro-6-fluorophenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the chloro or fluoro groups.
Major Products Formed
Oxidation: Formation of 3-(2-Chloro-6-fluorophenyl)-3-oxopropanoic acid.
Reduction: Regeneration of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-Chloro-6-fluorophenyl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2-Chloro-6-fluorophenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity. The hydroxypropanoic acid moiety may participate in hydrogen bonding and other interactions that modulate its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Chloro-6-fluorophenyl)propanoic acid: Lacks the hydroxy group, which may affect its reactivity and biological activity.
3-(2-Chloro-6-fluorophenyl)-3-hydroxybutanoic acid: Contains an additional carbon in the hydroxyalkanoic acid chain, which can influence its chemical properties and applications.
Uniqueness
3-(2-Chloro-6-fluorophenyl)-3-hydroxypropanoic acid is unique due to the combination of chloro and fluoro substituents on the phenyl ring and the presence of a hydroxypropanoic acid moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C9H8ClFO3 |
|---|---|
Poids moléculaire |
218.61 g/mol |
Nom IUPAC |
3-(2-chloro-6-fluorophenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8ClFO3/c10-5-2-1-3-6(11)9(5)7(12)4-8(13)14/h1-3,7,12H,4H2,(H,13,14) |
Clé InChI |
WCJJEFMZULWAJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)C(CC(=O)O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid](/img/structure/B13534982.png)

![Rac-[(2r,3s)-2-(1h-imidazol-2-yl)oxolan-3-yl]methanamine](/img/structure/B13534997.png)
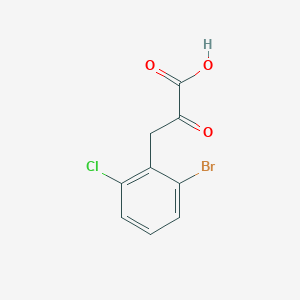
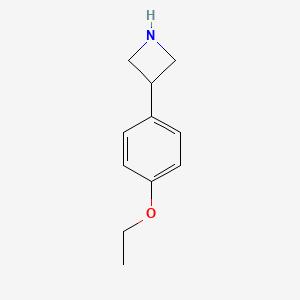
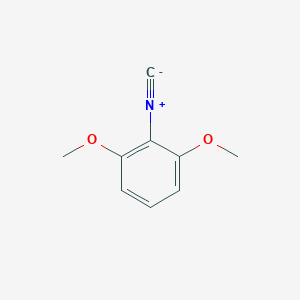
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-4,5-dihydro-1,2-oxazole-5-carboxylicacid](/img/structure/B13535024.png)



